Methyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers)
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Overview
Description
Methyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers): is a complex organic compound with a unique structure that includes a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers) typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the bicyclic structure, followed by functional group modifications to introduce the methyl and methanoisobenzofuran moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions: Methyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Methyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in various biochemical assays.
Medicine: In the field of medicine, Methyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers) has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Methyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers): is similar to other bicyclic compounds with fused ring systems, such as:
Uniqueness: The uniqueness of Methyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers) lies in its specific arrangement of functional groups and the resulting chemical properties. This compound’s reactivity, stability, and potential for diverse applications set it apart from other similar compounds.
Properties
IUPAC Name |
(1R,2S,6R,7R)-8-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-4-2-5-3-6(4)8-7(5)9(11)13-10(8)12/h2,5-8H,3H2,1H3/t5-,6-,7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYNFFGKZCOPKN-DKXJUACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC1C3C2C(=O)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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